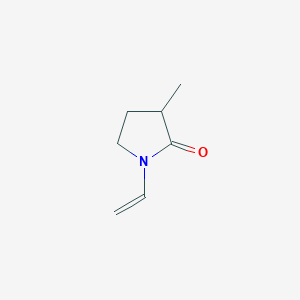
1-Ethenyl-3-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, 3-chloromethylene-1-methylpyrrolidin-2-one was synthesized and reacted with phenyllithium/CuCN to afford 3-arylidene-1-methylpirrolidin-2-one . This approach represents a kind of carbon skeleton present in a wide variety of pharmacologically active compounds .Molecular Structure Analysis
The molecular structure of 1-Ethenyl-3-methylpyrrolidin-2-one contains a total of 20 bonds, including 9 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, and 1 tertiary amide (aliphatic) .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, 3-chloromethylene-1-methylpyrrolidin-2-one was treated with phenyllithium/CuCN in ethyl ether at 0ºC and left overnight at room temperature. The phenyl ring gave a conjugated addition to the C=C, followed by chloride elimination regenerating the C=C .Applications De Recherche Scientifique
Organic Synthesis
“1-Ethenyl-3-methylpyrrolidin-2-one” is a derivative of N-methylpyrrolidin-2-one, which has broad applicability in organic synthesis . It can be used in the bromination reactions of different classes of organic compounds (alkenes, alcohols, ketones, etc.), in the oxidation and epoxide ring-opening reactions, and in conversions of alkenes to aziridines .
Biological Importance
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .
Antimicrobial Activity
Aqueous Lutrol® F127 system comprising N-methylpyrrolidin-2-one (NMP) showed antimicrobial effect against S. aureus, E. coli, and C. albicans in a dose-dependent manner with respect to NMP .
Anticancer Activity
Pyrrolidin-2-one derivatives have been found to exhibit diverse biological activities such as anticancer . This makes “1-Ethenyl-3-methylpyrrolidin-2-one” a potential candidate for further research in this field.
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives also exhibit anti-inflammatory activity . This suggests that “1-Ethenyl-3-methylpyrrolidin-2-one” could potentially be used in the development of anti-inflammatory drugs.
Antidepressant Activity
Pyrrolidin-2-one derivatives have been found to exhibit antidepressant activity . This suggests that “1-Ethenyl-3-methylpyrrolidin-2-one” could potentially be used in the development of antidepressant drugs.
Orientations Futures
Pyrrolidine derivatives, including pyrrolidine-2-one, have been reported in the literature from 2015 to date . These compounds have been used to design powerful bioactive agents, indicating a promising future direction for the development of new pyrrolidine compounds with different biological profiles .
Mécanisme D'action
Target of Action
The primary targets of 1-Ethenyl-3-methylpyrrolidin-2-one are currently under investigation . It’s important to note that the identification of a compound’s targets is a complex process that involves extensive research and experimentation.
Biochemical Pathways
It’s known that pyrrolidin-2-one derivatives can have diverse biological activities, suggesting that they may interact with multiple pathways .
Propriétés
IUPAC Name |
1-ethenyl-3-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-3-8-5-4-6(2)7(8)9/h3,6H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPXWZDJZFZKGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557412 |
Source


|
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15297-59-3 |
Source


|
| Record name | 1-Ethenyl-3-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethenyl-3-methylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8a-Phenyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B95433.png)




![Trimethyl[(6-phenoxyhexyl)oxy]silane](/img/structure/B95440.png)

